1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula and a molecular weight of 206.20 g/mol. It is classified under the category of dihydropyrimidine derivatives, which are known for their diverse biological activities. The compound features a dihydropyrimidine core substituted with a hydroxyl group on the phenyl ring, contributing to its unique chemical properties and potential pharmacological applications. Its IUPAC name is 1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione, and it has a CAS number of 1310680-01-3 .
These reactions expand its utility in synthetic organic chemistry, allowing for the creation of various derivatives with altered biological properties.
1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione exhibits notable biological activities. Research indicates that it possesses:
These biological activities make it a candidate for further pharmacological exploration and potential therapeutic applications.
The synthesis of 1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione can be achieved through several methods:
1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione has potential applications in various fields:
Interaction studies involving 1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione have focused on its binding affinity with biological targets:
These studies are crucial for elucidating the mechanisms underlying its biological effects and guiding future drug design efforts.
Several compounds share structural similarities with 1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione | Structure | Hydroxyl group at para position; differing activity profile. |
| 1-(3-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione | Structure | Methoxy substitution; enhanced lipophilicity. |
| 1-(2-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione | Structure | Hydroxyl group at ortho position; different steric effects. |
These compounds illustrate variations in substitution patterns that can significantly influence biological activity and pharmacokinetic properties. The unique positioning of substituents on the phenyl ring in 1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione distinguishes it from these analogs and may contribute to its specific biological effects.